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molecular formula C8H6ClNO4 B8362747 3'-Chloro-4'-hydroxy-5'-nitroacetophenone

3'-Chloro-4'-hydroxy-5'-nitroacetophenone

Cat. No. B8362747
M. Wt: 215.59 g/mol
InChI Key: SCSHFICOJDBSLT-UHFFFAOYSA-N
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Patent
US03933472

Procedure details

A 500-milliliter flask was charged with 300 milliliters of concentrated sulfuric acid, chilled to 5° to 10° C. and at this temperature 17.1 grams of 3'-chloro-4'-hydroxyacetophenone was slowly added. To the stirred clear solution 20 grams of potassium nitrate was slowly added during a period of about 30-40 minutes while the temperature was maintained between 5° and 10° C. After stirring for an additional 45-60 minutes, the solution was stirred into 1,000 grams of ice. The resulting pale yellow solid was filtered and washed with water.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[C:6]([N+:12]([O-:14])=[O:13])[C:7]=1[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1O)C(C)=O
Step Two
Name
potassium nitrate
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 45-60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 5° and 10° C
FILTRATION
Type
FILTRATION
Details
The resulting pale yellow solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
52.5 (± 7.5) min
Name
Type
Smiles
ClC=1C=C(C=C(C1O)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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